molecular formula C5H12NO2+ B1206928 Trimethyl glycine CAS No. 6640-00-2

Trimethyl glycine

Cat. No. B1206928
CAS RN: 6640-00-2
M. Wt: 118.15 g/mol
InChI Key: KWIUHFFTVRNATP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N, N, N-Trimethylglycinium, also known as acidinpepsin or trimethyl glycine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). N, N, N-Trimethylglycinium is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
N,N,N-trimethylglycinium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and carboxymethyl. It has a role as a fundamental metabolite. It is a conjugate acid of a glycine betaine.
A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, betaine hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. Betaine has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)

Scientific Research Applications

  • Nanoparticle Delivery Systems : TMG has been studied for its potential in drug delivery systems. Research by Jafary Omid et al. (2018) found that TMG-conjugated nanoparticles could effectively deliver insulin orally in animal models, demonstrating its promise in enhancing drug permeability and efficacy.

  • Nutritional and Metabolic Roles : TMG plays a crucial role in the methionine/homocysteine cycle as a methyl donor. It's found in various food sources and can influence lipid metabolism and liver function, as described in a monograph from 2003 Alternative Medicine Review.

  • Agricultural Applications : Research has shown that dietary supplementation of TMG can impact animal growth and meat quality. A study by Zhong et al. (2021) indicated that TMG can enhance growth and improve meat quality in pigs.

  • Neurodegenerative and Cardiovascular Diseases : TMG's roles in various diseases have been explored, particularly in neurodegenerative, cardiovascular, hepatic, and renal diseases. Rosas-Rodríguez & Valenzuela-Soto (2021) highlighted its importance in disease mechanisms like oxidative stress and inflammation.

  • Polymerization Processes : TMG has been used as a catalyst in environmentally friendly polymerization processes. Saito et al. (2019) demonstrated its efficacy in the ring-opening polymerization of cyclic carbonate, indicating its potential in sustainable chemistry.

  • Role in Behavioral Control in Nervous Systems : Research by Hardege et al. (2021) explored the role of TMG in controlling complex behavioral states in the nervous system of C. elegans, revealing its significant impact on animal behavior.

properties

CAS RN

6640-00-2

Molecular Formula

C5H12NO2+

Molecular Weight

118.15 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium

InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1

InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CC(=O)O

Canonical SMILES

C[N+](C)(C)CC(=O)O

Other CAS RN

590-47-6

physical_description

Solid

synonyms

Acidin Pepsin
Acidin-Pepsin
AcidinPepsin
Betaine
Betaine Hydrochloride
Betaine, Glycine
C.B.B.
Citrate de Bétaïne Beaufour
Citrate de Bétaïne UPSA
Cystadane
Glycine Betaine
Hepastyl
Hydrochloride, Betaine
Lycine
Novobetaine
Oxyneurine
Scorbo bétaïne
Scorbo-bétaïne
Scorbobétaïne
Stea 16
Stea-16
Stea16

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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